4-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine
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Overview
Description
4-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be achieved by reacting hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The resulting intermediate is then coupled with a piperidine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and anticancer agent
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or magnetic properties.
Biology: It can be used as a probe to study biological processes involving sulfur and nitrogen atoms.
Industry: The compound’s reactivity makes it suitable for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or receptors involved in disease processes . The compound’s thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Thioamides: These compounds contain sulfur and nitrogen atoms and are known for their reactivity and biological activity.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These heterocyclic compounds have a similar structure and are used in medicinal chemistry for their pharmacological properties.
Uniqueness
4-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as a drug candidate make it stand out among similar compounds.
Properties
IUPAC Name |
[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS2/c20-14(18-6-8-21-9-7-18)12-2-1-5-19(10-12)15-17-16-13(22-15)11-3-4-11/h11-12H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJQBPPVXJUJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(S2)C3CC3)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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